

Propylamine Hydrochloride Propels Perovskite Solar Cell Performance: A Comparative Guide

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Compound of Interest		
Compound Name:	Propylamine hydrochloride	
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In the quest for stable and efficient perovskite solar cells (PSCs), researchers are increasingly turning to additives that can enhance performance and longevity. **Propylamine hydrochloride** (PAH) has emerged as a promising candidate for passivating defects and improving the quality of the perovskite film. This guide provides a comparative analysis of PAH-treated perovskite solar cells against control devices and those incorporating other common additives, supported by experimental data and detailed protocols.

Performance Benchmarking: Propylamine Hydrochloride vs. Alternatives

The inclusion of **propylamine hydrochloride** in the perovskite precursor solution has been shown to significantly boost the power conversion efficiency (PCE) and stability of formamidinium lead iodide (FAPbl₃)-based PSCs. The propylammonium cation (PA⁺) is understood to passivate defects at the grain boundaries of the perovskite film without being incorporated into the crystal lattice, which helps to maintain the desired bandgap.[1][2]

Here's a summary of the key performance metrics for PSCs with and without PAH, as well as in comparison to the commonly used additive methylammonium chloride (MACI):



Additive (Concen tration)	Power Convers ion Efficien cy (PCE)	Open- Circuit Voltage (Voc)	Short- Circuit Current Density (Jsc)	Fill Factor (FF)	Perovsk ite Compos ition	Device Architec ture	Referen ce
Control (No Additive)	~18-20%	~1.05 V	~24 mA/cm²	~0.75	FAPbl₃	n-i-p	[1][2]
Propylam ine Hydrochl oride (20 mol%)	> 22.2%	~1.10 V	~25 mA/cm²	~0.815	FAPbl₃	n-i-p	[1][2]
Methyla mmoniu m Chloride (20 mol%)	~21%	~1.08 V	~24.5 mA/cm²	~0.79	FAPbl₃	n-i-p	[1][2]

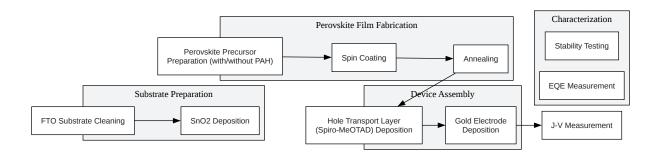
In a direct comparison, the introduction of 20 mol% PAH resulted in a notable increase in PCE to over 22.2%.[1][2] This improvement is attributed to a significant enhancement in carrier lifetime, which increased more than fivefold from 405 ns in the control device to 2110 ns with the PAH additive.[1][2] Furthermore, PSCs incorporating PAH have demonstrated superior stability against moisture compared to those with MACI.[1][2]

Similarly, post-treatment of perovskite films with propylamine hydroiodide (PAI), a related compound, has also shown to be effective in reducing defects and suppressing non-radiative recombination.[3][4] This has led to certified efficiencies of 21% in n-i-p and 23% in p-i-n device architectures.[3][4] The PAI treatment was found to increase the average grain size of the perovskite film from 492 nm to 829 nm, which is crucial for reducing grain boundaries and enhancing performance.[3]



Experimental Workflow and Protocols

The fabrication and characterization of perovskite solar cells with **propylamine hydrochloride** typically follow a standardized workflow. Below is a diagram illustrating the key steps involved.



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Fabrication and characterization workflow for PSCs.

Detailed Experimental Protocols

- 1. Substrate Preparation:
- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- An electron transport layer of tin(IV) oxide (SnO₂) is deposited on the cleaned FTO substrates by spin-coating a nanoparticle dispersion and then annealing.[3]
- 2. Perovskite Precursor and Film Formation:
- Control Precursor: A typical precursor solution for FAPbl₃ is prepared by dissolving formamidinium iodide (FAI) and lead iodide (Pbl₂) in a mixed solvent of dimethylformamide



(DMF) and dimethyl sulfoxide (DMSO).

- PAH-containing Precursor: For the experimental group, a specified molar percentage of propylamine hydrochloride is added to the control precursor solution. For instance, a 20 mol% PAH additive has been shown to be effective.[2]
- The precursor solution is then spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox.
- The film is subsequently annealed at a specific temperature (e.g., 150 °C) to promote crystallization.

3. Device Completion:

- A hole transport layer (HTL), commonly 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (spiro-MeOTAD), is deposited on top of the perovskite layer by spin-coating. The spiro-MeOTAD solution typically contains additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).
- Finally, a gold (Au) or silver (Ag) back electrode is thermally evaporated onto the HTL to complete the device.

4. Characterization:

- Current Density-Voltage (J-V) Measurement: The photovoltaic performance is measured under simulated AM 1.5G solar illumination (100 mW/cm²).
- External Quantum Efficiency (EQE): EQE spectra are measured to determine the wavelength-dependent photon-to-electron conversion efficiency.
- Stability Testing: Devices are subjected to continuous illumination or stored in controlled environments (e.g., high humidity) to evaluate their long-term stability.

The Role of Propylamine Hydrochloride in Defect Passivation

The mechanism behind the performance enhancement by PAH is linked to its ability to passivate defects within the perovskite film. The propylammonium cations, due to their size, do



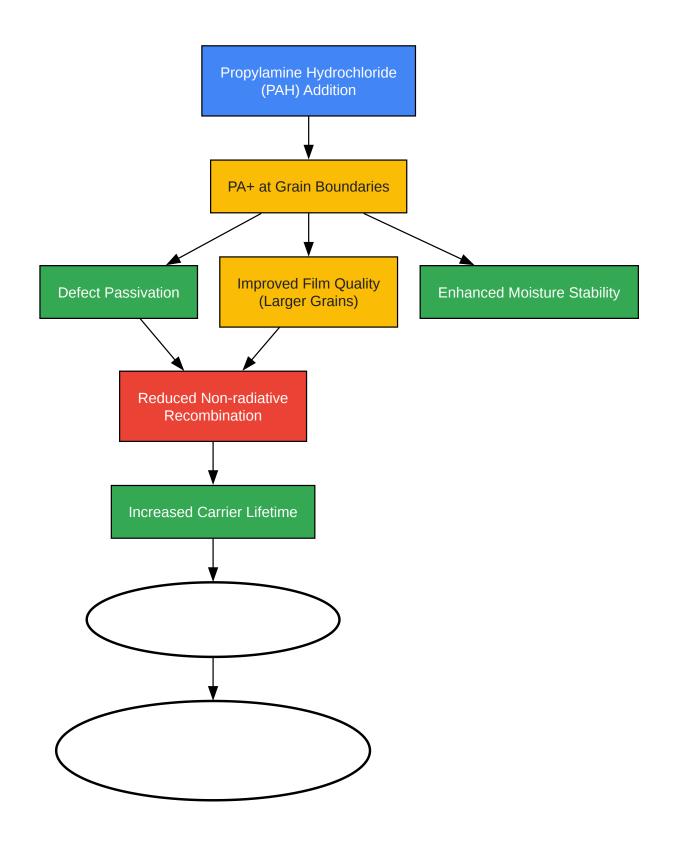




not get incorporated into the perovskite lattice but instead reside at the grain boundaries.[1][2] This has a twofold effect: it reduces non-radiative recombination by passivating trap states and it can form a protective barrier against environmental stressors like moisture.[1][2]

The following diagram illustrates the proposed signaling pathway for how PAH influences the perovskite film properties and ultimately the device performance.





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Mechanism of PAH in enhancing PSC performance.



In conclusion, the use of **propylamine hydrochloride** as an additive in perovskite solar cells presents a compelling strategy for achieving higher efficiencies and improved stability. The data consistently demonstrates its superiority over control devices and favorable comparison with other common additives. The detailed protocols provided herein offer a foundation for researchers to replicate and build upon these findings in the pursuit of commercially viable perovskite solar cell technology.

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